Fmoc-L-

Description

Structure

3D Structure

Properties

IUPAC Name |

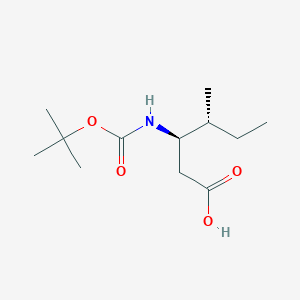

(3R,4R)-4-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO4/c1-6-8(2)9(7-10(14)15)13-11(16)17-12(3,4)5/h8-9H,6-7H2,1-5H3,(H,13,16)(H,14,15)/t8-,9-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMRZYYUYDQRCEO-RKDXNWHRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(CC(=O)O)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C)[C@@H](CC(=O)O)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50944465 | |

| Record name | 3-{[tert-Butoxy(hydroxy)methylidene]amino}-4-methylhexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50944465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

218608-82-3 | |

| Record name | 3-{[tert-Butoxy(hydroxy)methylidene]amino}-4-methylhexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50944465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthesis Methodologies for Fmoc L Amino Acids and Derived Peptides

Innovations in Fmoc-L-Solid-Phase Peptide Synthesis (SPPS)

The Fmoc (9-fluorenylmethyloxycarbonyl) protecting group strategy is a cornerstone of modern Solid-Phase Peptide Synthesis (SPPS), largely supplanting the older Boc (t-butyloxycarbonyl) method for many applications. nih.govpeptide.com Its success stems from the use of milder base-labile deprotection conditions, which are compatible with a wider range of sensitive and modified amino acids, such as phosphorylated and glycosylated peptides. nih.gov The orthogonality of the Fmoc/tBu (tert-butyl) approach, where the temporary Nα-Fmoc group and permanent side-chain protecting groups (like tBu) are removed by different chemical mechanisms, has broadened the scope of SPPS. bachem.comdu.ac.in This has facilitated the development of automated synthesizers that can monitor reaction progress by detecting the UV-active fluorene (B118485) group released during deprotection. nih.govbachem.com Continuous innovation in SPPS methodologies has been crucial for synthesizing increasingly long and complex peptides, driven by their growing importance as therapeutic agents and research tools. nih.govnih.gov

Methodological Enhancements for Complex Peptide Sequences

The synthesis of long or hydrophobic peptide sequences often presents significant challenges, primarily due to the aggregation of the growing peptide chain on the solid support. nih.govsigmaaldrich.com This aggregation can hinder reagent access to the N-terminus, leading to incomplete deprotection and coupling reactions, which results in deletion sequences and low yields. sigmaaldrich.comrsc.org Consequently, much research has focused on developing methods to disrupt these aggregates and improve synthetic efficiency.

The propensity of a peptide chain to aggregate is highly sequence-dependent, with stretches of hydrophobic amino acids like Valine, Isoleucine, and Alanine being particularly problematic. sigmaaldrich.com As the peptide elongates, it can adopt secondary structures, such as β-sheets, which promote intermolecular hydrogen bonding and cause the peptide chains to collapse onto one another. nih.govsigmaaldrich.com This not only physically blocks reactive sites but can also cause the resin matrix to shrink. sigmaaldrich.com

Several strategies have been devised to mitigate these "difficult sequences":

Resin and Solvent Choice : Utilizing resins with enhanced swelling properties, such as those based on polyethylene (B3416737) glycol (PEG), can improve reagent diffusion. sigmaaldrich.com Switching from standard solvents like Dichloromethane (B109758) (DCM) to more polar, structure-disrupting solvents like N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), or mixtures containing Dimethyl sulfoxide (B87167) (DMSO) can also help solubilize the growing peptide chain. sigmaaldrich.comresearchgate.net

Chaotropic Agents : The addition of chaotropic salts, such as Lithium Chloride (LiCl) or Potassium thiocyanate (B1210189) (KSCN), to the reaction mixture can disrupt the hydrogen-bonding networks that lead to aggregation. researchgate.net

Elevated Temperatures : Performing the synthesis at higher temperatures can help to break up secondary structures and increase reaction kinetics. rsc.org

Reduced Resin Loading : Using a resin with a lower substitution level increases the distance between individual peptide chains, thereby reducing the likelihood of intermolecular aggregation. rsc.org

| Strategy | Mechanism of Action | Example Application |

|---|---|---|

| Chaotropic Salts | Disrupts intermolecular hydrogen bonds responsible for aggregation. | Addition of 0.4M LiCl or KSCN to the coupling mixture. researchgate.net |

| Alternative Solvents | Improves solvation of the peptide chain, disrupting secondary structures. | Using NMP or 25% DMSO in DMF instead of DCM. sigmaaldrich.com |

| Low-Load Resins | Increases the distance between peptide chains, hindering aggregation. | Synthesizing on a low-loading resin (e.g., 0.15 mmol/g) versus a high-loading one (e.g., 0.41 mmol/g). rsc.org |

| Detergents | Helps to solubilize aggregates and improve resin swelling. | Adding 1% Triton X-100 to the solvent system. sigmaaldrich.com |

A highly effective strategy to prevent aggregation involves chemically modifying the peptide backbone itself. This is achieved through backbone protection or the use of pseudoproline dipeptides. nih.govnih.gov

Backbone Protection involves introducing a temporary protecting group onto a backbone amide nitrogen. This modification physically blocks the amide's ability to participate in the intermolecular hydrogen bonding that is essential for β-sheet formation. nih.gov One commonly used protecting group is 2,4-dimethoxybenzyl (Dmb), which can be introduced via a dipeptide building block, such as Fmoc-Asp(OtBu)-(Dmb)Gly-OH. nih.gov While effective, this approach can introduce the challenge of coupling an amino acid to a sterically hindered secondary amine. nih.gov

Pseudoproline Dipeptides are a revolutionary tool for disrupting secondary structures. bachem.comchempep.com They are formed by reacting the side chain of a Serine, Threonine, or Cysteine residue with an aldehyde or ketone to create a cyclic oxazolidine (B1195125) (from Ser/Thr) or thiazolidine (B150603) (from Cys) ring. bachem.comchempep.com These cyclic structures, developed by Mutter and colleagues, act as "proline mimics," inducing a "kink" or cis-amide bond conformation in the peptide backbone that effectively breaks up nascent β-sheets and other ordered structures. nih.govbachem.com These dipeptides, such as Fmoc-Xaa-Ser(ψMe,MePro)-OH, are incorporated using standard SPPS coupling methods. chempep.com The pseudoproline ring is stable throughout the synthesis but is readily cleaved during the final trifluoroacetic acid (TFA) treatment, regenerating the original amino acid residue. chempep.comacs.org

| Approach | Description | Key Features | Reference |

|---|---|---|---|

| Backbone Protection (e.g., Dmb) | A protecting group (Dmb) is attached to a backbone amide nitrogen. | Prevents intermolecular hydrogen bonding; removed by TFA. | nih.gov |

| Pseudoproline Dipeptides (Oxazolidine/Thiazolidine) | A temporary cyclic structure is formed from a Ser, Thr, or Cys residue. | Induces a cis-amide bond "kink" that disrupts secondary structures; TFA-labile. | nih.govbachem.comchempep.com |

The application of microwave energy has significantly accelerated Fmoc-SPPS, becoming a widely adopted tool for both routine and complex syntheses. nih.gov Microwave heating dramatically reduces reaction times for both the coupling and Fmoc-deprotection steps. nih.govluxembourg-bio.com For instance, a coupling reaction that might take an hour at room temperature can often be completed in just 5 minutes with microwave assistance, while deprotection times can be cut from over 15 minutes to as few as 3 minutes. nih.gov

This acceleration is due to the efficient and direct heating of the polar solvents (like DMF and NMP), resin, and reactants by microwave irradiation. luxembourg-bio.com Optimized microwave protocols allow for synthesis at elevated temperatures (e.g., 60-90°C) which not only speeds up reactions but also helps to disrupt aggregation. nih.govacs.org This leads to higher quality peptides in a fraction of the time required by conventional methods. nih.gov Importantly, studies have shown that with carefully controlled conditions, common side reactions such as racemization can be kept to very low levels (<2%), making microwave-assisted SPPS a robust and reliable method. nih.govnih.gov

| Parameter | Conventional SPPS (Room Temp) | Microwave-Assisted SPPS |

|---|---|---|

| Coupling Time | 30-60 minutes | ~5 minutes nih.gov |

| Deprotection Time | 15-30 minutes | ~3 minutes nih.gov |

| Temperature | Ambient (~25°C) | Elevated (e.g., 75-90°C) luxembourg-bio.comacs.org |

| Key Advantage | Well-established, simple setup | Drastically reduced synthesis time, improved efficiency for difficult sequences. nih.gov |

Optimized Reagents and Activation Strategies in this compoundSPPS

The efficiency of the amide bond formation is critical to the success of SPPS. This has driven the continuous development of more effective coupling reagents and activation strategies tailored for the this compoundamino acid framework.

The activation of the carboxylic acid of an incoming Fmoc-amino acid is necessary to facilitate its coupling to the N-terminal amine of the resin-bound peptide. While early methods used carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC), these were often slow and prone to side reactions.

The major breakthrough was the development of onium salt-based coupling reagents, which can be broadly categorized as phosphonium (B103445) salts (e.g., PyBOP) and aminium/uronium salts (e.g., HBTU, HATU). uni-kiel.debachem.com These reagents react with the Fmoc-amino acid in the presence of an additive, such as 1-hydroxybenzotriazole (B26582) (HOBt) or its safer, more effective analogue, ethyl cyano(hydroxyimino)acetate (Oxyma Pure), to form a highly reactive activated ester. acs.orgbachem.com This active species then rapidly reacts with the peptide's N-terminus to form the desired peptide bond.

Key families of coupling reagents include:

Phosphonium Salts : Reagents like Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) are highly efficient and avoid the formation of certain by-products. uni-kiel.de

Aminium/Uronium Salts : This is the most widely used class and includes reagents like HBTU, TBTU, and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). HATU, which is based on the additive HOAt, is particularly effective for coupling sterically hindered amino acids. bachem.com

Carbodiimides : N,N'-Diisopropylcarbodiimide (DIC) is still widely used, especially in automated synthesis, often in combination with additives like HOBt or Oxyma Pure to increase efficiency and suppress racemization. acs.orgbachem.com

Newer Generations : More recent developments include reagents like COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate), which incorporates the Oxyma moiety directly into its structure. This not only enhances safety by avoiding explosive additives like HOBt but also improves solubility and performance, particularly in microwave-assisted synthesis. bachem.com

| Reagent Class | Example Reagent | Common Additive | Key Characteristics |

|---|---|---|---|

| Carbodiimides | DIC (Diisopropylcarbodiimide) | Oxyma Pure, HOBt | Widely used in automated synthesis; soluble urea (B33335) by-product. bachem.com |

| Phosphonium Salts | PyBOP | - | Highly efficient, avoids formation of HMPA by-product. uni-kiel.de |

| Aminium/Uronium Salts | HBTU | (HOBt-based) | Very common, robust, and effective general coupling reagent. rsc.org |

| HATU | (HOAt-based) | Excellent for sterically hindered couplings and reducing racemization. bachem.com | |

| Iminium-based | COMU | (Oxyma-based) | High coupling efficiency, enhanced safety profile, good solubility. bachem.com |

Alternative Nα-Deprotection Reagents and Conditions in this compoundSPPS

While a 20% solution of piperidine (B6355638) in dimethylformamide (DMF) is the standard for Nα-Fmoc deprotection in solid-phase peptide synthesis (SPPS), several alternative reagents and conditions have been explored to mitigate side reactions and improve synthesis efficiency. nih.govaltabioscience.com The selection of a deprotection reagent considers factors such as basicity (pKa), polarity, concentration, reaction time, toxicity, and residue disposability. nih.gov

Weaker bases have been investigated to reduce base-induced side reactions. Piperazine (B1678402), a weaker base than piperidine, has proven effective in removing the Fmoc group while concurrently suppressing aspartimide formation. biotage.com However, due to its lower solubility, it is often used at a lower concentration (e.g., 10% w/v in 9:1 DMF/ethanol). nih.gov Morpholine in DMF (50%-60%) also efficiently removes the Fmoc group and minimizes both diketopiperazine and aspartimide formation. researchgate.net

Another alternative is dipropylamine (B117675) (DPA), which is less toxic and has a lower stench than piperidine. researchgate.net It has been shown to significantly reduce aspartimide formation, especially in high-temperature SPPS. researchgate.net A combination of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and piperazine (e.g., 2% DBU/5% piperazine in N-methyl-2-pyrrolidone (NMP)) has been reported to drastically reduce diketopiperazine formation compared to standard piperidine/DMF treatment. nih.govacs.org This mixture also enhances the kinetics of Fmoc removal. nih.gov

The deprotection time and the choice of solvent are also critical parameters. For some amino acids like arginine, a minimum of 10 minutes is required for efficient deprotection, whereas for others like leucine, shorter times can be effective. nih.govresearchgate.net NMP has been used as an alternative solvent to DMF, sometimes in combination with DBU and piperazine, to improve the solubility of byproducts and sustain operability. acs.org

Table 1: Comparison of Alternative Nα-Deprotection Reagents in this compoundSPPS

| Reagent/Condition | Concentration/Solvent | Advantages | Disadvantages/Considerations | Citations |

| Piperazine | 10% w/v in 9:1 DMF/ethanol (B145695) | Weaker base, suppresses aspartimide formation | Lower solubility, may be less efficient at short deprotection times | nih.govbiotage.com |

| Morpholine | 50-60% in DMF | Minimizes diketopiperazine and aspartimide formation | --- | researchgate.net |

| Dipropylamine (DPA) | Not specified | Reduces aspartimide formation at high temperatures, less toxic | --- | researchgate.net |

| DBU/Piperazine | 2% DBU, 5% piperazine in NMP | Drastically reduces diketopiperazine formation, enhances Fmoc-removal kinetics | --- | nih.govacs.org |

| 4-Methylpiperidine (B120128) (4MP) | 20% v/v in DMF | Similar performance to piperidine, potentially less toxic | --- | nih.govresearchgate.net |

Additives and Scavengers in this compoundSPPS

Additives are incorporated into the deprotection or coupling steps to suppress side reactions, while scavengers are used during the final cleavage of the peptide from the resin to prevent modification of sensitive residues. nih.govsigmaaldrich.com

To combat aspartimide formation, acidic additives can be included in the Fmoc-deprotection solution. The addition of 0.1 M 1-hydroxybenzotriazole (HOBt) to the piperidine solution significantly reduces aspartimide formation. biotage.com However, the explosive nature of anhydrous HOBt and the introduction of water with the wetted form are notable drawbacks. biotage.com More recently, ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) has been shown to be effective; adding 1 M Oxyma Pure to 20% piperidine in DMF reduces aspartimide-related impurities. nih.gov

During the final cleavage step, which is typically performed with trifluoroacetic acid (TFA), reactive cationic species are generated from the protecting groups and the resin linker. sigmaaldrich.comiris-biotech.de These can alkylate nucleophilic side chains of amino acids like Tryptophan (Trp), Methionine (Met), Tyrosine (Tyr), and Cysteine (Cys). sigmaaldrich.com Scavengers are added to the cleavage cocktail to trap these reactive cations. sigmaaldrich.com

Common scavengers include:

Water: Often used in cleavage cocktails (e.g., TFA/water/TIS, 95:2.5:2.5). sigmaaldrich.com

Triisopropylsilane (TIS): A common scavenger used to reduce side reactions. sigmaaldrich.com

Thioanisole: Used in cleavage mixtures like Reagent K. sigmaaldrich.com

Ethanedithiol (EDT): An effective scavenger for t-butyl cations, it also aids in the removal of the trityl protecting group from cysteine and prevents the acid-catalyzed oxidation of tryptophan. sigmaaldrich.com

The choice of scavenger depends on the peptide sequence and the protecting groups used. sigmaaldrich.com For most sequences where specific recommendations for protected amino acids are followed, a simple mixture of TFA/TIS/water is often sufficient. sigmaaldrich.com However, for sequences containing cysteine or numerous tert-butyl protected residues, the addition of EDT or the use of more complex cocktails like Reagent K (TFA/water/phenol/thioanisole/EDT) is recommended. sigmaaldrich.com

Table 2: Common Additives and Scavengers in this compoundSPPS

| Compound | Type | Purpose | Typical Application | Citations |

| 1-Hydroxybenzotriazole (HOBt) | Additive | Suppresses aspartimide formation | Added to piperidine deprotection solution | biotage.com |

| Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) | Additive | Reduces aspartimide-related impurities | Added to piperidine deprotection solution | nih.gov |

| Triisopropylsilane (TIS) | Scavenger | Traps reactive cations during cleavage | Component of TFA cleavage cocktail | sigmaaldrich.com |

| Ethanedithiol (EDT) | Scavenger | Traps t-butyl cations, aids Trp and Cys protection | Component of TFA cleavage cocktail, especially for Cys-containing peptides | sigmaaldrich.com |

| Thioanisole | Scavenger | Traps reactive cations during cleavage | Component of Reagent K | sigmaaldrich.com |

| Water | Scavenger | Traps reactive cations during cleavage | Component of TFA cleavage cocktail | sigmaaldrich.com |

Mitigation of Base-Induced Side Reactions in this compoundSPPS

Strategies for Minimizing Aspartimide Formation

Aspartimide formation is a significant side reaction in Fmoc-SPPS, particularly for sequences containing aspartic acid (Asp), as it can lead to multiple by-products that are difficult to separate from the target peptide. biotage.comnih.gov This reaction is catalyzed by the basic conditions used for Fmoc deprotection and is especially prevalent when Asp is followed by residues like Glycine (B1666218), Asparagine, or Aspartic acid itself. iris-biotech.de

Several strategies have been developed to mitigate this issue:

Modification of Deprotection Conditions: Adding acidic modifiers to the piperidine deprotection solution can reduce aspartimide formation. nih.govacs.org For instance, adding 0.1 M HOBt or 1 M Oxyma has been shown to be effective. biotage.comnih.gov Using weaker bases like piperazine or alternative reagents like DPA can also suppress this side reaction. biotage.comresearchgate.net

Side-Chain Protecting Group Modification: Increasing the steric bulk of the Asp side-chain protecting group can physically block the formation of the succinimide (B58015) ring intermediate. biotage.com A newly developed derivative, Fmoc-Asp-β-(2,3,4-trimethyl-pent-3-yl) ester, has shown significant improvements in reducing by-product formation compared to the standard Fmoc-Asp(OtBu)-OH. researchgate.net Similarly, β-trialkylmethyl protected aspartic acid building blocks have demonstrated almost complete reduction of aspartimide formation. nih.gov

Backbone Protection: The most effective strategy to completely prevent aspartimide formation is the use of backbone amide protection at the aspartyl α-carboxyamide bond. nih.gov This is often achieved by using pre-formed dipeptides, such as Fmoc-Asp(OtBu)-(Dmb)Gly-OH, where Dmb (2,4-dimethoxybenzyl) protects the backbone amide nitrogen. nih.gov

Control of Diketopiperazine Formation

Diketopiperazine (DKP) formation is an intramolecular cyclization reaction that leads to the cleavage of the dipeptide from the resin, particularly problematic for peptides with a C-terminal proline. iris-biotech.dedigitellinc.com This side reaction is induced during the Fmoc-deprotection step. nih.govacs.org

Strategies to control DKP formation include:

Use of Dipeptide Building Blocks: Incorporating a dipeptide unit instead of single amino acids can bypass the susceptible dipeptide-resin intermediate, thus preventing DKP formation. iris-biotech.de

Alternative Deprotection Reagents: Replacing piperidine with alternative bases can significantly reduce DKP formation. iris-biotech.de A solution of 2% DBU and 5% piperazine in NMP has been shown to be highly effective in minimizing this side reaction. nih.govacs.org

Alternative Nα-Protection: Using an alternative to the Fmoc group for the second amino acid can be beneficial. For instance, using a Bsmoc-protected amino acid has been shown to eliminate the formation of DKP byproducts. nih.gov Another approach is to use trityl (Trt) for amino protection, which can be removed under weakly acidic conditions. iris-biotech.de

Prevention of Racemization during this compoundSPPS

Racemization, or epimerization, at the α-carbon of amino acids can occur during the activation and coupling steps in SPPS, leading to the incorporation of D-amino acids into the peptide chain. nih.govresearchgate.net This is a particular concern for certain amino acids like Cysteine (Cys) and Phenylglycine (Phg). nih.govluxembourg-bio.com

Key strategies to prevent racemization include:

Choice of Coupling Reagents and Bases: Racemization of Cys can be avoided by using carbodiimide (B86325) activation methods. nih.gov For Phenylglycine-containing peptides, using DEPBT or COMU as coupling reagents combined with a hindered base like 2,4,6-trimethylpyridine (B116444) (TMP) can lead to epimerization-free synthesis. luxembourg-bio.com The base used during coupling plays a crucial role; replacing N,N-diisopropylethylamine (DIPEA) with a more hindered base can significantly reduce racemization. luxembourg-bio.com

Alternative Protecting Groups: While Fmoc is a urethane-type protecting group that generally suppresses racemization during coupling, certain amino acids remain susceptible. nih.govnih.gov The 2,4-dinitro-6-phenyl-benzene sulfenyl (DNPBS) group has been reported as a thiol-labile amino protecting group that greatly suppresses racemization compared to Fmoc. nih.gov

Optimized Conditions: For sensitive amino acids, avoiding high temperatures and pre-activation steps can minimize racemization. nih.gov For example, this compoundHis(Trt)-OH is prone to racemization, which increases significantly with temperature. nih.gov

Stereoselective Synthesis of this compoundAmino Acid Derivatives

The stereoselective synthesis of this compoundamino acid derivatives is crucial for providing enantiomerically pure building blocks for peptide synthesis. Several methods have been developed to achieve high stereoselectivity.

One notable method involves the use of a chiral Cu(II) complex for the asymmetric synthesis of Fmoc-L-γ-carboxyglutamic acid (Gla) derivatives. nih.gov In this approach, a Schiff base is formed between glycine and a novel chiral ligand in the presence of copper(II). A subsequent Michael addition of di-tert-butyl methylenemalonate to the α-carbon of the complexed glycine occurs with high diastereoselectivity. The desired (S,S)-complex diastereomer can then be purified, and after decomposition of the metal complex, the enantiomerically pure amino acid is protected with the Fmoc group. nih.gov

Another example is the stereoselective preparation of L-mesityl alanine. google.comgoogle.com This process involves the hydrogenation of a precursor compound, followed by a hydrolysis reaction to yield L-mesityl alanine. This product can then be subjected to an amino group protection reaction to afford this compoundmesityl alanine, a useful intermediate for the synthesis of peptide analogs. google.comgoogle.com

The synthesis of tetrazole analogues of amino acids using Fmoc chemistry has also been demonstrated to proceed without racemization. core.ac.uk This method involves a three-step protocol starting from an Nα-Fmoc amino acid, yielding the desired tetrazole analogue with excellent purity after deprotection. core.ac.uk

Enantioselective Approaches for Non-Canonical this compoundAmino Acids

The incorporation of non-canonical amino acids (ncAAs) into peptides can confer unique structural and functional properties, leading to enhanced biological activity or stability. nih.govnih.gov The synthesis of these ncAAs in an enantiomerically pure form is a significant challenge. Organocatalytic asymmetric synthesis has emerged as a powerful tool for this purpose, mimicking natural biosynthetic pathways to create a diverse array of ncAAs. nih.govrsc.org

A key strategy involves the asymmetric Mannich-type reaction of α-imino carboxylic acid derivatives, which allows for the construction of various ncAAs by simply changing the nucleophile. jst.go.jpnih.gov However, the protecting group on the imine nitrogen can be challenging to remove. nih.gov For instance, the p-methoxyphenyl (PMP) group, while effective in directing the stereochemistry of the reaction, often requires harsh conditions for its cleavage. nih.gov

A notable example of a complete enantioselective synthesis is that of Fmoc-protected (2S,3R)-3,4-dimethyl-2-(methylamino)pentanoic acid. This synthesis employs a chiral oxazolidinone to establish the first stereocenter, followed by the use of Ellman's N-sulfinylimine auxiliary to set the stereochemistry of the α-amino group with high diastereoselectivity (95:5 dr). researchgate.net The stereochemistry of the newly formed chiral centers was confirmed by X-ray crystallography. researchgate.net Following the successful asymmetric synthesis of the core amino acid structure, the N-protecting group can be removed and replaced with an Fmoc group. For example, after the synthesis of a non-canonical amino phosphonic acid derivative, the initial Nps protecting group can be removed and the Fmoc group introduced, yielding a valuable intermediate for peptide synthesis without racemization. jst.go.jp

These enantioselective strategies are crucial for expanding the repertoire of available building blocks for peptide synthesis, enabling the creation of novel peptides with tailored properties. nih.govnih.gov

Introduction of Fmoc Protecting Group in Stereospecific Syntheses

The introduction of the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a critical step in preparing amino acids for solid-phase peptide synthesis (SPPS). lgcstandards.com The Fmoc group is favored for its stability under a wide range of conditions and its facile removal with a mild base, typically a solution of piperidine in a suitable solvent. peptide.comchempep.com This orthogonality allows for the use of acid-labile protecting groups on the amino acid side chains. nih.gov

The most common reagents for introducing the Fmoc group are 9-fluorenylmethyl-N-succinimidyl carbonate (Fmoc-OSu) and 9-fluorenylmethyl chloroformate (Fmoc-Cl). The reaction is typically carried out in a mixed aqueous-organic solvent system, such as dioxane/water or acetone/water, in the presence of a mild base like sodium bicarbonate or sodium carbonate to neutralize the acid generated during the reaction.

A general procedure for the Fmoc protection of an L-amino acid involves dissolving the amino acid in an aqueous basic solution and then adding a solution of Fmoc-OSu or Fmoc-Cl in an organic solvent. The mixture is stirred for several hours at room temperature. After the reaction is complete, the mixture is worked up by washing with a non-polar organic solvent to remove excess reagent and by-products. The aqueous layer is then acidified, causing the this compoundamino acid to precipitate, after which it can be collected by filtration and purified. It is crucial to maintain the stereochemical integrity of the L-amino acid during this process. The use of urethane-type protecting groups like Fmoc helps to suppress racemization during the activation and coupling steps of peptide synthesis. nih.gov

The quality of the final this compoundamino acid is paramount for successful peptide synthesis. Commercially available Fmoc-amino acids are often of high purity (>99%), which is essential to avoid the incorporation of deletion or modified sequences in the target peptide. nih.gov

Green Chemistry Principles in this compoundAmino Acid Synthesis

The pharmaceutical industry is increasingly adopting green chemistry principles to reduce the environmental impact of manufacturing processes. In the context of this compoundamino acid synthesis and subsequent peptide production, a major focus has been the replacement of hazardous solvents with more environmentally benign alternatives. researchgate.netdoaj.orgrsc.org Traditional SPPS relies heavily on solvents like N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and dichloromethane (DCM), which are classified as substances of very high concern (SVHC) due to their reproductive toxicity. researchgate.netdoaj.org

Development and Application of Eco-Friendly Solvents in this compoundSPPS

Significant research has been dedicated to identifying and validating greener solvents for Fmoc-based SPPS. figshare.com These efforts have explored a range of alternative solvents, including 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), γ-valerolactone (GVL), and N-formylmorpholine. figshare.com More recently, solvent mixtures composed of green components like Cyrene, sulfolane (B150427), anisole (B1667542), dimethyl carbonate (DMC), and diethyl carbonate (DEC) have shown promise. acs.orgunibo.it

The viability of a green solvent in SPPS depends on several factors, including its ability to swell the solid support resin, dissolve the Fmoc-amino acids and coupling reagents, and facilitate the chemical reactions of coupling and deprotection. researchgate.net

A critical parameter for the successful implementation of a green solvent is its ability to dissolve this compoundamino acids at the concentrations required for efficient coupling reactions (typically 0.2 M or higher). nih.gov The solubility of Fmoc-amino acids can vary significantly in different green solvents.

For instance, in a study evaluating a peptide synthesis that included three unnatural amino acids, all protected with an Fmoc group, the solubility in greener solvents like DMC, 2-MeTHF, CPME, and ethyl acetate (B1210297) was found to be poor to intermediate at concentrations of 0.1-0.3 M. researchgate.net In another study, Fmoc-Val-OH was found to be soluble in a 3:7 mixture of sulfolane and diethyl carbonate at a concentration of 0.2 M. nih.gov Rhodiasolv PolarClean has demonstrated excellent solubility for most Fmoc-protected amino acids, with many exceeding 0.9 M. researchgate.net

The table below summarizes the solubility of various this compoundamino acids in selected green solvents and their mixtures.

Solvent mixtures are often employed to fine-tune the properties of the reaction medium, such as polarity and solubilizing power, to achieve optimal performance in SPPS. unibo.it Mixtures of anisole and dimethyl carbonate (DMC) have been shown to match the resin-swelling profile of DMF quite well. nih.gov

The synthesis of model peptides has been used to evaluate the performance of these green solvent mixtures. In one study, the synthesis of Aib-enkephalin was successfully carried out in mixtures of Cyrene/diethyl carbonate (DEC), sulfolane/DEC, and anisole/DMC, demonstrating the feasibility of completely replacing DMF throughout the SPPS process. acs.org The purity of the resulting peptide was comparable to that obtained using standard DMF-based protocols, particularly when using a 70:30 mixture of anisole/DMC with a ChemMatrix-Rink Amide resin. unibo.it

However, the performance of greener solvents can be sequence-dependent. In the synthesis of a cyclic octapeptide containing both natural and unnatural amino acids, the use of DMC resulted in a significantly lower yield and purity compared to the standard DMF process, which was attributed to the poor solubility of the amino acid building blocks in this solvent. researchgate.net

Catalyst-Free and Aqueous-Based this compoundAmino Acid Protection Strategies

In a significant advancement towards greener synthesis, catalyst-free methods for the Fmoc protection of amino acids in aqueous media have been developed. semanticscholar.orgresearchgate.net These protocols offer a more environmentally friendly alternative to traditional methods that rely on organic solvents and catalysts.

One such method involves the reaction of the amino acid with Fmoc-Cl in a mixture of water and ethanol (3:1) at 60°C. rsc.org This procedure has been shown to be effective for a variety of amino acids, affording the corresponding N-Fmoc derivatives in good to excellent yields. researchgate.net The reaction proceeds cleanly, and the product can be isolated by simple acidification and filtration. rsc.org A key advantage of this method is its chemoselectivity; it can be performed in the presence of other nucleophilic groups without significant side reactions. semanticscholar.orgresearchgate.net Furthermore, for L-amino acids, the enantiomeric purity is maintained, with reported D:L ratios of 1:99. researchgate.net

The proposed mechanism for this aqueous-based Fmoc protection suggests that the reaction is facilitated by the properties of the aqueous medium, which can stabilize the transition state. researchgate.net These catalyst-free and aqueous-based strategies represent a significant step forward in making the synthesis of this compoundamino acids more sustainable.

Sustainable Practices in this compoundPeptide Synthesis (e.g., Reagent Recycling)

The advancement of this compoundpeptide synthesis is increasingly intertwined with the principles of green chemistry, aiming to mitigate the environmental impact traditionally associated with solid-phase peptide synthesis (SPPS). rsc.orgrsc.org A primary focus of these sustainable initiatives is the reduction of chemical waste through innovative strategies, particularly the recycling of reagents and solvents. rsc.org

The conventional Fmoc/tBu solid-phase synthesis strategy is known for its substantial consumption of hazardous solvents, such as dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and dichloromethane (CH2Cl2). rsc.org In response, significant research has been directed towards not only replacing these solvents with more environmentally benign alternatives but also implementing circular economy principles within the synthesis workflow.

One of the most effective strategies to curtail solvent waste is the adoption of in situ Fmoc removal protocols. tandfonline.compeptide.com This approach streamlines the synthesis by combining the coupling and deprotection steps, thereby eliminating the washing stage that traditionally follows coupling. tandfonline.comtandfonline.com By doing so, solvent savings of up to 75% can be realized. peptide.com In these protocols, once the coupling of an this compoundamino acid is complete, a deprotection agent like piperidine or, more recently, 4-methylpiperidine (4-MP), is directly added to the reaction vessel. peptide.comadvancedchemtech.com The use of 4-MP is particularly noteworthy as it can enhance product purity and generate less hazardous waste. tandfonline.comadvancedchemtech.com

The concept of a circular economy is further exemplified by direct reagent and solvent recycling programs. Industrial-scale operations have demonstrated the feasibility of pooling waste streams from various synthesis processes for treatment and recovery. biospace.com A notable example of such a process successfully recovered significant quantities of key materials for reuse, thereby reducing both environmental impact and operational costs. biospace.com

Another innovative approach involves the use of "tea bags" for the simultaneous synthesis of multiple peptides. mdpi.com This method incorporates a reagent recycling system that has been shown to decrease the use of DMF by 25–30% and the deprotection reagent by 50%. mdpi.com The protocol involves reusing the deprotection solution from a second treatment in the subsequent cycle's initial deprotection step. mdpi.com

Furthermore, the development of recyclable coupling reagents, such as benzoisothiazolone (BIT) activators, presents a promising frontier for sustainable peptide synthesis. researchgate.net Research has demonstrated the potential to recover and reuse these activators with high efficiency without compromising the quality of the final peptide product. researchgate.net The pursuit of a fully circular process has also led to aqueous peptide synthesis methods where the entire waste stream can be treated by filtration through a mixed ion exchange resin, allowing the aqueous medium to be reused. nih.gov

The table below summarizes key findings from research focused on reagent and solvent recycling in this compoundpeptide synthesis, highlighting the methodologies and their impact on sustainability.

| Sustainable Strategy | Key Reagents/Solvents Involved | Recycling/Reduction Efficiency | Noteworthy Findings |

| In-situ Fmoc Removal | 4-methylpiperidine (4-MP), Dimethylformamide (DMF) | Reduces solvent usage by up to 60-75%. tandfonline.compeptide.com | Combines coupling and deprotection to eliminate intermediate washing steps. tandfonline.compeptide.com |

| Waste Stream Pooling and Treatment | Ethyl acetate, Dimethyl sulfoxide (DMSO), Oxyma | 86% recovery of ethyl acetate, 70% of DMSO, and 38% of Oxyma. biospace.com | Demonstrates the industrial viability of recycling multiple components from a mixed waste stream. biospace.com |

| "Tea Bag" Synthesis with Reagent Recycling | Dimethylformamide (DMF), Deprotection reagent (e.g., piperidine) | 25-30% reduction in DMF usage and 50% reduction in deprotection reagent use. mdpi.com | Enables efficient, simultaneous synthesis of multiple peptides with reduced waste. mdpi.com |

| Recyclable Coupling Reagents | Benzoisothiazolone (BIT) activator | 87% recovery of the BIT activator. researchgate.net | Offers a recyclable alternative to traditional coupling reagents without loss of product quality. researchgate.net |

| Circular Aqueous Synthesis | Water, PolarClean | Allows for the reuse of the aqueous solvent medium after filtration. nih.gov | Obviates the need for hazardous dipolar aprotic solvents and reduces overall solvent consumption. nih.gov |

These advancements underscore a significant shift towards more sustainable and economically viable methods for the synthesis of peptides using this compoundamino acids, with reagent recycling playing a pivotal role in this green transformation.

Fmoc L Amino Acid Derivatives and Their Functional Modifications

Design and Synthesis of Unnatural Fmoc-L-Amino Acid Building Blocks

The ability to introduce specific chemical moieties into the amino acid framework allows for the creation of peptides with tailored properties. The synthesis of these unnatural this compoundamino acids is a cornerstone of modern peptide chemistry.

Incorporation of Bioorthogonal Functionalities (e.g., Azido (B1232118), Alkyne)

Bioorthogonal functionalities, such as azido and alkyne groups, provide chemical handles that allow for the selective modification of peptides in complex biological environments. The synthesis of this compoundamino acids containing these groups is crucial for applications like peptide labeling, tracking, and the construction of complex peptide architectures.

A common strategy for synthesizing Fmoc-protected azido amino acids involves the diazotransfer reaction on a primary amine precursor. For instance, this compoundazidoalanine and this compoundazidohomoalanine can be efficiently synthesized in two steps from readily available Fmoc-protected asparagine and glutamine, respectively. This method proceeds in good yield and produces compounds of sufficient purity for direct use in solid-phase peptide synthesis (SPPS). sigmaaldrich-jp.com Optimized protocols for the synthesis of a range of Fmoc-azido-L-amino acids, including derivatives of alanine, homoalanine, ornithine, and lysine (B10760008), have been developed to make these valuable building blocks more accessible. sigmaaldrich.comnih.gov These methods often involve improvements to existing reaction pathways to enhance yields and purity. sigmaaldrich.comnih.gov

The incorporation of alkyne functionalities is equally important for bioorthogonal "click" chemistry reactions. Fmoc-protected amino acids bearing terminal alkynes, such as this compoundpropargylglycine, are commercially available and can be readily incorporated into peptide sequences using standard SPPS protocols. chemrxiv.org The azide (B81097) and alkyne groups are stable during both Fmoc and Boc-based peptide synthesis, allowing for post-synthetic modification of the peptide either on the solid support or in solution. chemrxiv.org

| Compound Name | Structure | Application |

| This compoundazidoalanine | C₁₈H₁₆N₄O₄ | Incorporation of an azide group for click chemistry. |

| This compoundazidohomoalanine | C₁₉H₁₈N₄O₄ | Incorporation of an azide group with a longer side chain. |

| This compoundpropargylglycine | C₂₀H₁₇NO₄ | Incorporation of a terminal alkyne for click chemistry. |

Synthesis of Halogenated and Fluoroalkylated this compoundAmino Acids

The introduction of halogens, particularly fluorine, into amino acid side chains can significantly alter the physicochemical properties of peptides, including their stability, lipophilicity, and conformational preferences. nih.gov The synthesis of halogenated and fluoroalkylated this compoundamino acids has therefore become an area of intense research.

Strategies for synthesizing fluoroalkyl-α-amino acids can be broadly categorized into two approaches: synthesis from fluorinated building blocks and direct fluorination of amino acid precursors. nih.govrsc.orgresearchgate.net A variety of fluorinating reagents are employed for the synthesis of chiral α-monofluoroalkyl-α-amino acids. nih.gov For the synthesis of Fmoc-protected amino acids with halodifluoromethyl moieties, one approach involves the modification of amino acid side chains containing an amine function by coupling with derivatives of acetic anhydride. nih.govnih.gov This allows for a one-step synthesis to obtain the desired products. nih.govnih.gov For example, this compoundnorleucine and Fmoc-L-α-aminobutyric acid derivatives with acetamide (B32628) moieties containing CF₂H, CF₃, CF₂Cl, and CF₂Br have been synthesized. nih.govnih.gov

The synthesis of these building blocks allows for their incorporation into peptides via automated SPPS, enabling the study of halogen bonding and its effects on peptide structure and function. nih.govnih.gov

| Compound Name | Modification | Synthetic Approach |

| This compoundNle(εNHCOCF₂Br)-OH | Bromodifluoroacetylated norleucine | Modification of the side chain amine with a halodifluoroacetyl group. |

| This compoundAbu(γNHCOCF₂Br)-OH | Bromodifluoroacetylated α-aminobutyric acid | Modification of the side chain amine with a halodifluoroacetyl group. |

| This compoundPhe(p-OCF₂Br)-OH | para-bromodifluoromethylether phenylalanine | Bottom-up synthesis from a functionalized phenylalanine precursor. |

Introduction of Metal-Binding and Supramolecular Recognition Moieties

The incorporation of metal-binding or supramolecular recognition moieties into this compoundamino acids opens up possibilities for creating peptides with catalytic activity, sensing capabilities, and self-assembling properties.

The synthesis of this compoundamino acids with metal-chelating side chains has been achieved through various strategies. For example, bipyridyl-L-alanine (BpyAla) is a sought-after noncanonical amino acid for its ability to chelate a variety of metals. nih.gov The synthesis of its Fmoc-protected derivative allows for its incorporation into peptides to create artificial metalloenzymes. nih.govrsc.org Other approaches involve the synthesis of amino acids with side chains based on aminodiacetic acid to create penta- and hexadentate chelating agents. rsc.org

Fmoc-protected amino acids themselves can act as low-molecular-weight gelators (LMWGs), self-assembling through non-covalent interactions like π-π stacking of the fluorenyl groups and hydrogen bonding. rsc.orgbeilstein-journals.orgnih.govmdpi.com This self-assembly can be tuned by co-assembling different Fmoc-amino acids or Fmoc-peptides, leading to the formation of hydrogels with varied morphological and rheological properties. nih.govmdpi.com For instance, the co-assembly of this compoundphenylalanine with an amino-acid-modified conjugated oligomer has been shown to form hydrogels with enhanced properties for capturing bacteria. beilstein-journals.org The introduction of moieties like crown ethers into amino acid side chains can create fluorescent reporters for metal ions. nih.gov

| Moiety | Purpose | Example this compoundAmino Acid Derivative |

| Bipyridine | Metal chelation | This compoundbipyridylalanine (Fmoc-BpyAla-OH) |

| Crown Ether | Metal ion sensing | This compoundtyrosine derivative with a crown ether moiety |

| Nitroxide Spin Label | EPR spectroscopy | Fmoc-spirocyclohexyl nitroxide α-amino acid |

This compoundAmino Acids in Post-Translational Modification (PTM) Research

Post-translational modifications (PTMs) are crucial for regulating protein function in vivo. The synthesis of peptides containing specific PTMs is essential for studying their biological roles. Fmoc chemistry is particularly well-suited for this purpose due to its mild reaction conditions, which preserve the integrity of many labile PTMs that are unstable under the harsher conditions of Boc chemistry. nih.govaltabioscience.com

Synthesis of this compoundAmino Acids Bearing Common PTMs (e.g., Phosphorylation, Glycosylation, Acetylation)

The synthesis of this compoundamino acids carrying common PTMs allows for their direct incorporation into peptides during SPPS.

Phosphorylation: For the synthesis of phosphopeptides, several Fmoc-phosphoamino acid building blocks are available. Fmoc-Tyr(PO(OBzl)OH)-OH is a popular choice for introducing phosphotyrosine, although its partially protected phosphate (B84403) can present challenges during coupling. sigmaaldrich.com Alternative derivatives like Fmoc-Tyr(PO₃H₂)-OH and Fmoc-Tyr(PO(NMe₂)₂)-OH are also used. sigmaaldrich.com For phosphoserine and phosphothreonine, Fmoc-Ser(PO(OBzl)OH)-OH and Fmoc-Thr(PO(OBzl)OH)-OH are commonly employed. rsc.org

Glycosylation: The synthesis of glycopeptides often relies on the use of pre-formed glycosylated this compoundamino acid building blocks. altabioscience.com Microwave-assisted synthesis has been shown to facilitate the rapid glycosylation of Fmoc-amino acids with unprotected carboxyl groups, providing a more efficient route to these building blocks. nih.gov

Acetylation and Methylation: Fmoc-protected amino acids with acetylated or methylated side chains are also commercially available. For example, a range of Fmoc-protected methylated arginine and lysine derivatives allows for the direct synthesis of peptides containing these modifications, eliminating the need for non-specific post-synthetic methylation. merckmillipore.com

| PTM | Example this compoundAmino Acid Building Block | Key Synthetic Consideration |

| Phosphorylation | Fmoc-Tyr(PO(OBzl)OH)-OH | Potential coupling issues due to the partially protected phosphate. sigmaaldrich.com |

| Glycosylation | Fmoc-Ser(Ac₃AcNH-β-Glc)-OH | Stereoselective formation of the glycosidic bond. altabioscience.com |

| Acetylation | Fmoc-Lys(Ac)-OH | Protection of the ε-amino group of lysine. |

| Methylation | Fmoc-Arg(Me,Pbf)-OH | Use of side-chain protecting groups compatible with Fmoc chemistry. merckmillipore.com |

| Sulfation | Fmoc-Tyr(SO₃nP)-OH | Stability of the sulfate (B86663) ester during cleavage. sigmaaldrich-jp.comsigmaaldrich.com |

Strategies for Incorporating Unstable PTMs via Fmoc Chemistry

Some PTMs are inherently unstable and can be challenging to incorporate even with the mild conditions of Fmoc chemistry. To address this, various strategies have been developed.

One approach is to use a "pro-PTM" that is more stable during synthesis and can be converted to the desired PTM after peptide assembly. For example, to synthesize sulfotyrosine-containing peptides, which are sensitive to acidic cleavage conditions, a fluorosulfated tyrosine derivative, Fmoc-Y(OSO₂F)-OH, can be incorporated. nih.gov This building block is stable during SPPS. After cleavage from the resin, the fluorosulfate (B1228806) is converted to the desired sulfate in a post-synthetic step. nih.govnih.gov

Another strategy involves the use of photocleavable or "caged" protecting groups. nih.gov For instance, caged O-phosphorothioyl amino acid derivatives can be synthesized and incorporated into peptides using Fmoc-based SPPS. The thiophosphate group, a hydrolysis-resistant analog of phosphate, is masked by a photocleavable protecting group. Upon irradiation with UV light, the protecting group is removed, revealing the active thiophosphate. nih.gov

For base-labile PTMs like O-acetylation, which are incompatible with the piperidine (B6355638) treatment used for Fmoc deprotection, alternative synthetic routes are necessary. One strategy is to use a Boc-SPPS based approach for the synthesis of peptide C-terminal salicylaldehyde (B1680747) esters, which can then be used in ligations to introduce the base-labile modification. nih.govresearchgate.net This highlights the limitations of standard Fmoc chemistry for certain unstable PTMs and the need for orthogonal strategies.

Lipid- and Surfactant-Modified this compoundAmino Acid Conjugates

The amphiphilic nature of N-terminally protected this compoundamino acids, arising from the hydrophobic fluorenyl group and the hydrophilic amino acid head, provides a foundation for creating molecules with surfactant-like properties. By further modifying these structures, particularly through the introduction of additional hydrophobic moieties, researchers have developed a range of this compoundamino acid conjugates with tailored self-assembly behaviors and functional applications. These modifications often involve the attachment of lipid chains or other hydrophobic groups, leading to the formation of unique supramolecular structures such as micelles, hydrogels, and nanoparticles.

Synthesis and Self-Assembly of this compoundAmino Acid Surfactants

The synthesis of this compoundamino acid surfactants can be achieved through standard chemical methods. A common approach involves the preparation of sodium salts of this compoundamino acids that possess short alkyl side chains. This modification enhances their amphiphilic character, enabling them to act as surfactants in aqueous solutions.

Research has shown that the sodium salts of several this compoundamino acids, including those with branched alkyl side chains, exhibit surfactant properties. nih.govbeilstein-journals.org These molecules have been observed to self-assemble into organized structures in a concentration-dependent manner. Tensiometry measurements have confirmed their surfactant behavior, allowing for the determination of their critical micelle concentrations (CMCs). For instance, the sodium salts of this compoundvaline, this compoundleucine, and this compoundisoleucine have all been found to have a CMC of approximately 0.1 M. nih.govbeilstein-journals.orgnih.gov Powder X-ray diffraction studies have further revealed that these surfactants typically organize into bilayer structures. nih.govbeilstein-journals.org

The self-assembly of these surfactants is primarily driven by non-covalent interactions, including the hydrophobic and π-π stacking interactions of the fluorenyl groups. nih.gov The nature of the amino acid side chain also plays a crucial role in modulating these interactions and influencing the resulting supramolecular architecture. For example, the sodium salt of this compoundnorleucine has been observed to form a gel at concentrations above 0.2 M, highlighting how a subtle change in the alkyl side chain can lead to different self-assembly outcomes. nih.govbeilstein-journals.org The self-assembly process can also be influenced by external stimuli such as temperature, with some this compoundamino acid derivatives showing transitions from flower-like morphologies to tube-like structures upon heating. mdpi.com

Table 1: Properties of Selected this compoundAmino Acid Surfactants

| Compound | Critical Micelle Concentration (CMC) | Self-Assembled Structure |

|---|---|---|

| Sodium salt of this compoundvaline | ~0.1 M nih.govbeilstein-journals.orgnih.gov | Bilayer nih.govbeilstein-journals.org |

| Sodium salt of this compoundleucine | ~0.1 M nih.govbeilstein-journals.orgnih.gov | Bilayer nih.govbeilstein-journals.org |

| Sodium salt of this compoundisoleucine | ~0.1 M nih.govbeilstein-journals.orgnih.gov | Bilayer nih.govbeilstein-journals.org |

| Sodium salt of this compoundnorleucine | >0.2 M (forms gel) nih.govbeilstein-journals.org | Gel nih.govbeilstein-journals.org |

Functionalization with Hydrophobic Chains for Research Applications

The functionalization of this compoundamino acids with additional hydrophobic chains has emerged as a versatile strategy for developing advanced materials with a wide array of research applications, including in drug delivery, tissue engineering, and biocatalysis. beilstein-journals.orgnih.gov This approach leverages the inherent self-assembling properties of the Fmoc-amino acid scaffold while introducing new functionalities through the appended hydrophobic group.

A key application of these hydrophobically modified this compoundamino acids is in the formation of hydrogels. The balance between the hydrophobic interactions of the Fmoc group and the appended chain, and the hydrophilic nature of the amino acid, can be fine-tuned to promote the self-assembly of nanofibers that entrap water and form a gel matrix. For example, a study comparing this compoundnorleucine and its sulfur-containing analogue, this compoundmethionine, demonstrated that the subtle reduction in the hydrophobicity of the side chain in this compoundmethionine was sufficient to induce supramolecular hydrogelation. nih.govresearchgate.net This highlights the sensitivity of the self-assembly process to the chemical nature of the hydrophobic side chain.

In the realm of drug delivery, PEGylated this compoundamino acid conjugates have been developed as effective nanocarriers. nih.gov A structure-activity relationship study involving a series of these conjugates revealed that PEG2000-Fmoc-Lys(Cbz) formed nanomicelles with a low critical micelle concentration and a high loading capacity for the anticancer drug paclitaxel (B517696). nih.gov The enhanced performance of this nanocarrier was attributed to strengthened carrier-drug interactions, including π-π stacking and hydrophobic interactions. nih.gov Furthermore, the functionalization of peptides with cholesterol, a highly hydrophobic molecule, has been shown to induce self-assembly into stable nanoparticles that can enhance cellular uptake, presenting a promising strategy for anticancer therapies. nih.gov This principle of cholesterol conjugation can be extended to single this compoundamino acids to create novel drug delivery systems. The synthesis of these conjugates often utilizes solid-phase peptide synthesis techniques. nih.govnih.gov

The co-assembly of this compoundamino acids with other functional molecules is another area of active research. For instance, this compoundphenylalanine has been co-assembled with an amino-acid-modified conjugated oligomer to create a supramolecular hydrogel. beilstein-journals.org This demonstrates the potential for creating complex, multi-component materials with tailored properties. The inherent biocompatibility of amino acids makes these self-assembled materials particularly attractive for biomedical applications such as cell culture and enzyme immobilization. beilstein-journals.orgnih.gov

Table 2: Examples of this compoundAmino Acids Functionalized with Hydrophobic Chains and Their Applications

| This compoundAmino Acid Derivative | Functionalization | Research Application |

|---|---|---|

| This compoundmethionine | Sulfur-containing alkyl side chain | Supramolecular hydrogel formation nih.govresearchgate.net |

| PEG2000-Fmoc-Lys(Cbz) | PEGylation and benzyloxycarbonyl protection | Nanocarrier for paclitaxel delivery nih.gov |

| Cholesterol-modified peptides | Cholesterol conjugation | Self-assembled nanoparticles for enhanced cellular uptake nih.gov |

| This compoundphenylalanine | Co-assembly with a conjugated oligomer | Supramolecular hydrogel beilstein-journals.org |

Supramolecular Self Assembly of Fmoc L Amino Acids and Peptides

Mechanistic Understanding of Fmoc-L-Amino Acid Self-Assembly

The spontaneous organization of this compoundamino acids into complex architectures is governed by a delicate balance of intermolecular forces. The process typically begins with the formation of primary structures, which then organize into higher-order assemblies. nih.gov A critical step preceding the nucleation of nanofibrils can be liquid-liquid phase separation (LLPS), where the molecules partition into solute-rich and solute-poor phases, with the former acting as a precursor for nucleation. nih.gov

The primary driving force for the self-assembly of these molecules is the π–π stacking interaction between the bulky, hydrophobic Fmoc groups. acs.orgnih.govrsc.org This interaction entropically favors the removal of the aromatic moieties from contact with aqueous solvents, promoting aggregation. rsc.org The stacking of these fluorenyl rings creates a hydrophobic core that is fundamental to the stability of the resulting nanostructures. rsc.org

Fluorescence spectroscopy is a key technique used to probe these interactions. A characteristic red shift in the emission spectrum of the fluorenyl group indicates the formation of excimers, which is a direct consequence of π–π stacking between adjacent Fmoc moieties in the assembled state. nih.govresearchgate.net Studies have demonstrated that the intensity of fluorescence can correlate with the degree of molecular organization, with increased intensity suggesting more extensive aromatic interactions. nih.gov

The central role of π–π stacking has been confirmed through experiments using inhibitors. For instance, the presence of tannic acid, known to disrupt π–π stacking, effectively prevents the formation of assemblies from Fmoc-modified aliphatic single amino acids. rsc.org In contrast, urea (B33335), a hydrogen bond disrupter, has a negligible effect on these specific assemblies, underscoring the dominance of the Fmoc-driven aromatic interactions. rsc.org Molecular dynamics simulations further support these findings, showing that uniform, parallel stacking of Fmoc groups is crucial for creating well-defined crystalline structures. rsc.orgrsc.org

While π–π stacking is the principal driver, hydrogen bonding and electrostatic forces are critical for directing the specific arrangement and ensuring the stability of the final assembly. rsc.orgmdpi.com Hydrogen bonds form between the peptide backbones (–CO–NH groups) and the carboxylic acid terminals, contributing to the formation of ordered secondary structures, such as β-sheets, which are common motifs in these assemblies. nih.govrsc.orgmdpi.com

The interplay between π–π stacking and hydrogen bonding can be complex and depends on the specific amino acid. For this compoundTyrosine, for example, studies have shown that while π-stacking dominates in the crystalline state, hydrogen bonding is the primary force driving the formation of fibrillar structures in the gel phase. nih.govqub.ac.ukresearchgate.net The additional –CO–NH– linkage in di-functionalized molecules like Fmoc-Lys(Fmoc)-OH can facilitate further hydrogen bond formation, enhancing structural stability. mdpi.com The selective methylation of backbone amides to block hydrogen bond donation has been shown to disrupt nanofiber formation, confirming the importance of this interaction. acs.org

Electrostatic interactions also play a significant role, particularly for charged amino acids or when the pH of the environment is manipulated. rsc.org Repulsion between charged groups at certain pH values can prevent assembly, while neutralization of these charges can trigger aggregation. acs.org Salt bridges, a combination of hydrogen bonding and electrostatic interactions, can also contribute to the packing network, as seen in the assembly of Fmoc-RGDS. rsc.org

The morphology of the aggregates formed by this compoundamino acids can be precisely controlled by altering the solvent environment. rsc.orgrsc.org The polarity of the solvent directly influences the hydrophobic and solvophobic interactions that govern the assembly process. nih.gov By varying the composition of mixed solvent systems, such as tetrahydrofuran (B95107) (THF)/water or dimethyl sulfoxide (B87167) (DMSO)/water, researchers can induce transitions between different morphologies. rsc.orgrsc.orgresearchgate.net

For example, in the case of this compoundAlanine in a THF/water system, flexible, curved fibers are observed at low water concentrations. As the proportion of water increases, the hydrophobic Fmoc group is entropically driven to minimize its exposure to the polar solvent, resulting in a transition to more linear, needle-like crystalline structures. rsc.org Conversely, for this compoundLeucine, increasing thermal energy in an aqueous solution can cause an initial flower-like morphology to rearrange into small, tube-like structures. researchgate.net These solvent-induced transitions highlight the tunability of the self-assembly process, allowing for the creation of distinct micro- and nanostructures from the same building block. rsc.orgrsc.org

| This compoundAmino Acid | Conditions | Observed Morphology | Reference |

|---|---|---|---|

| This compoundAlanine | 3 mM in 10% water/THF | Flexible, curved fibers | rsc.org |

| This compoundAlanine | 3 mM in 90% water/THF | Linear, needle-like crystals | rsc.org |

| This compoundLeucine | Low concentration, room temp. | Flower-like | researchgate.net |

| This compoundLeucine | Low concentration, heated | Small tube-like | researchgate.net |

| This compoundIsoleucine | Low concentration, room temp. | Fiber-like | researchgate.net |

| This compoundValine | 3 mM in water/methanol, annealed at 70°C | Network of fibers | rsc.org |

Fabrication of this compoundAmino Acid Based Supramolecular Hydrogels

Supramolecular hydrogels are three-dimensional networks of self-assembled nanofibers that entrap a large amount of water. nih.gov The fabrication of these gels from this compoundamino acids relies on triggering the self-assembly process using external stimuli, leading to the formation of a stable, solid-like material. nih.gov

One of the most common methods to trigger gelation is pH modulation. mdpi.comunibo.it Many this compoundamino acids are soluble in water at a basic pH because the carboxylic acid group is deprotonated (–COO⁻), leading to electrostatic repulsion that prevents aggregation. acs.orgrsc.org When the pH is lowered, the carboxyl group becomes protonated (–COOH), neutralizing the charge and reducing repulsion. acs.org This change allows the primary non-covalent interactions, especially π–π stacking, to dominate, initiating self-assembly and subsequent gelation. nih.gov A widely used technique involves the slow hydrolysis of glucono-δ-lactone (GdL), which gradually lowers the pH of the solution, allowing for the formation of homogeneous and transparent hydrogels. nih.govresearchgate.netrsc.org

Co-assembly, the process of mixing two or more different LMWGs, is another powerful strategy to fabricate hydrogels with enhanced or novel properties. nih.govnih.govnih.gov By combining different this compoundamino acids, it is possible to create more stable structures with improved mechanical strength. mdpi.commdpi.com For instance, co-assembling Fmoc-Lys(Fmoc)-OH with Fmoc-Trp-OH results in stable hydrogels where the final properties are influenced by the volumetric ratio of the two components. nih.gov This approach allows for fine-tuning of the hydrogel's characteristics by leveraging specific molecular recognition and complementary interactions between the different building blocks. nih.govmdpi.com In some cases, co-assembly can even induce a morphological transformation; for example, co-assembling fiber-forming this compoundTyrosine with nanoparticle-forming this compoundTryptophan results in the formation of nanoparticles, where the latter acts as an inhibitor to fibril elongation. acs.org

| System | Gelation Trigger | Key Finding | Reference |

|---|---|---|---|

| This compoundPhenylalanine | pH switch (using GdL) | Forms metastable gels that evolve into microcrystals. | qub.ac.ukresearchgate.net |

| This compoundTyrosine | pH switch (using GdL) | Forms stable, transparent hydrogels. | nih.govresearchgate.net |

| This compoundTryptophan | pH switch | Gelling process is triggered by pH changes. | nih.gov |

| Fmoc-Lys(Fmoc)-OH / Fmoc-Trp-OH | Co-assembly & pH switch | Stable hydrogels are formed; properties depend on the component ratio. | nih.gov |

| Fmoc-Lys(Fmoc)-OH / Fmoc-Glu | Co-assembly & solvent switch | Co-assembly leads to improved rheological characteristics. | mdpi.com |

| Fmoc-3F-Phe | Solvent exchange (DMSO to water) | Rapidly forms transparent, self-supporting hydrogels. | rsc.org |

The gel-like properties of these materials arise from the hierarchical organization of the this compoundamino acid molecules. The initial self-assembly leads to the formation of elongated, one-dimensional nanostructures, commonly referred to as nanofibers or fibrils. nih.govnih.gov These fibrils, which are typically a few tens of nanometers in diameter and can be microns in length, are stabilized by the aforementioned π–π stacking and hydrogen bonding interactions. qub.ac.uk

As the concentration of these nanofibers increases, they begin to entangle and interact, forming a complex and percolated three-dimensional network. nih.govresearchgate.net This 3D scaffold is responsible for immobilizing the solvent (water) within its pores, leading to the formation of a macroscopic, self-supporting hydrogel. unibo.it The morphology and density of this nanofibrillar network dictate the mechanical properties of the hydrogel, such as its stiffness and elasticity. acs.org Techniques like Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM), and Atomic Force Microscopy (AFM) are invaluable for visualizing these intricate 3D networks and confirming the fibrillar nature of the underlying structure. nih.govnih.govacs.orgresearchgate.net Cryo-electron microscopy (cryo-EM) has even enabled the resolution of the atomic-level structure of these self-assembled nanofibers, revealing details like the "Fmoc zipper motif" that underpins the assembly. acs.org

Rheological and Structural Properties of this compoundAmino Acid Hydrogels

The self-assembly of N-terminally protected this compoundamino acids into hydrogels results in materials with distinct rheological and structural characteristics. These hydrogels are typically composed of a three-dimensional network of entangled nanofibers, which encapsulate a large amount of water. mdpi.comnih.gov The formation of these networks is primarily driven by non-covalent interactions, including hydrogen bonding, which leads to the formation of β-sheet-like arrangements, and π-π stacking of the aromatic fluorenyl groups. mdpi.comacs.org

The mechanical strength of these hydrogels can be quantified by rheological measurements, which determine the storage modulus (G′) and loss modulus (G″). G′ represents the elastic component (solid-like behavior), while G″ represents the viscous component (liquid-like behavior). For a material to be considered a gel, G′ is typically significantly greater than G″. researchgate.net The mechanical properties of this compoundamino acid hydrogels can be tuned by several factors, including the specific amino acid used, pH, and the method of gel preparation. chinesechemsoc.orgresearchgate.net For instance, hydrogels formed from different Fmoc-amino acids exhibit a wide range of storage moduli, from 10² to 10⁴ Pa. chinesechemsoc.org

The self-assembly pathway strongly influences the final mechanical properties of the hydrogel. chinesechemsoc.org For example, this compoundphenylalanine (Fmoc-F) can form gels through a heating and cooling cycle, a slow decrease in pH, or by solvent exchange, with each method potentially yielding gels with different morphologies, thermal stabilities, and storage moduli that can vary by up to three orders of magnitude. chinesechemsoc.orgresearchgate.net The final pH of the system is also a critical parameter; for Fmoc-F, gels formed at a relatively high pH of 6.1 are transparent, while those formed at a lower pH can be turbid. researchgate.net

Below is a table summarizing the mechanical properties of hydrogels formed from various this compoundamino acids.

| This compoundAmino Acid | Trigger for Gelation | Storage Modulus (G') | Reference |

| This compoundphenylalanine | pH decrease | Varies with pH | researchgate.netchinesechemsoc.org |

| This compoundtyrosine | pH decrease | ~1000 Pa | chinesechemsoc.org |

| This compoundtryptophan | pH decrease | 10² - 10⁴ Pa | chinesechemsoc.org |

| This compoundmethionine | pH decrease | 10² - 10⁴ Pa | chinesechemsoc.org |

| This compoundisoleucine | pH decrease | 10² - 10⁴ Pa | chinesechemsoc.org |

| This compoundglycine | pH decrease | 10² - 10⁴ Pa | chinesechemsoc.org |

Diverse Morphologies of Self-Assembled this compoundAmino Acid Structures

The self-assembly of this compoundamino acids can lead to a variety of supramolecular structures with diverse morphologies. The final architecture is a result of the intricate balance of non-covalent interactions, which can be influenced by both the intrinsic properties of the amino acid and the external environmental conditions. mdpi.com

This compoundamino acids have been observed to self-assemble into several distinct morphologies, including fiber-like, crystalline, and more complex flower-like structures. chemrxiv.orgresearchgate.net

Fiber-like assemblies are the most common morphology observed in this compoundamino acid hydrogels. These are elongated, high-aspect-ratio structures that entangle to form the gel network. nih.gov For example, this compoundisoleucine consistently forms fiber-like structures at various concentrations and temperatures. chemrxiv.orgresearchgate.net Similarly, this compoundvaline can form fiber-like assemblies, particularly at higher concentrations. chemrxiv.orgresearchgate.net These fibrous structures are stabilized by a combination of hydrogen bonding between the amino acid residues and π-π stacking of the Fmoc groups. mdpi.com

Crystalline assemblies can also be formed from this compoundamino acids. These are more ordered structures compared to the entangled fibers of a hydrogel. In some cases, a kinetically trapped hydrogel can slowly transform into a more thermodynamically stable crystalline state. acs.org For instance, this compoundphenylalanine is known to form metastable gels that can crystallize over time. researchgate.net The packing in these crystals is often driven by interactions between the planar Fmoc groups. rsc.orgfrontiersin.org

Flower-like morphologies are a more unique and complex form of self-assembly. These structures, which resemble flowers with petals made of needle-like crystals, have been observed for several this compoundamino acids. chemrxiv.orgresearchgate.netresearchgate.net this compoundalanine, for instance, shows a propensity to form flower-like structures at both low and high concentrations, and these structures are stable even with heating. chemrxiv.orgresearchgate.net this compoundleucine also forms flower-like assemblies at room temperature, which can transition to other morphologies upon heating. chemrxiv.orgresearchgate.net

The morphology of the self-assembled structures of this compoundamino acids is highly sensitive to external factors such as concentration, temperature, and the solvent environment. mdpi.comchemrxiv.orgresearchgate.netresearchgate.net

Concentration: The concentration of the this compoundamino acid can significantly impact the resulting morphology. For this compoundvaline, a flower-like morphology is observed at lower concentrations, while at higher concentrations, it transitions to a fiber-like assembly. chemrxiv.orgresearchgate.net

Temperature: Temperature can induce morphological transitions. For example, the flower-like structures of this compoundleucine at room temperature transform into small, tube-like structures upon heating. chemrxiv.orgresearchgate.net Similarly, this compoundisoleucine, which forms fibers at room temperature, can form tube-like structures at lower concentrations upon heating. chemrxiv.orgresearchgate.net

Solvent: The solvent composition plays a critical role in directing the self-assembly process. researchgate.net The balance between hydrophilic and hydrophobic interactions can be tuned by changing the solvent, thereby influencing the final morphology. For instance, the self-assembly of this compoundphenylalanine can be triggered by a solvent exchange method, where a solution of the compound in a good solvent is diluted with a poor solvent (water), leading to aggregation and hydrogelation. chinesechemsoc.org The use of different solvent systems can lead to different morphologies, such as fibers, nanotubes, or nanoaggregates. mdpi.com

The following table summarizes the influence of concentration and temperature on the morphology of various this compoundamino acids.

| This compoundAmino Acid | Condition | Morphology | Reference |

| This compoundalanine | Low & High Concentration, Room Temp & Heated | Flower-like | chemrxiv.orgresearchgate.net |

| This compoundleucine | Low & High Concentration, Room Temp | Flower-like | chemrxiv.orgresearchgate.net |

| This compoundleucine | Heated | Small tube-like | chemrxiv.orgresearchgate.net |

| This compoundisoleucine | Low & High Concentration, Room Temp | Fiber-like | chemrxiv.orgresearchgate.net |

| This compoundisoleucine | Low Concentration, Heated | Tube-like | chemrxiv.orgresearchgate.net |

| This compoundisoleucine | High Concentration, Heated | Fiber-like | chemrxiv.orgresearchgate.net |

| This compoundvaline | Low Concentration, Room Temp | Flower-like | chemrxiv.orgresearchgate.net |

| This compoundvaline | High Concentration, Room Temp | Fiber-like | chemrxiv.orgresearchgate.net |

| This compoundvaline | Heated | Fiber-like | chemrxiv.orgresearchgate.net |

Enzymatically Driven Self-Assembly of Fmoc-Dipeptides

Enzymes can be used to control the self-assembly of Fmoc-peptides by catalyzing the formation of the hydrogelator from a soluble precursor. This approach offers precise control over the gelation process. chinesechemsoc.orgchinesechemsoc.org

Thermolysin, a thermostable neutral metalloproteinase, has been extensively studied for its role in the enzymatically triggered self-assembly of Fmoc-dipeptides. chinesechemsoc.orgchinesechemsoc.org This enzyme can catalyze both the synthesis (condensation) and breakdown (hydrolysis) of peptide bonds, and its action is dependent on the substrate's amino acid sequence and hydrophobicity. chinesechemsoc.orgchinesechemsoc.org Thermolysin generally favors substrates with a hydrophilic amino acid at the first position and a hydrophobic amino acid at the second. chinesechemsoc.org